4-[2-Nitro-3-(trifluoromethyl)anilino]phenol
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Overview
Description
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the study of enzyme interactions and as a probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 5-Hydroxy-2-nitrobenzotrifluoride
Uniqueness
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
82967-89-3 |
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Molecular Formula |
C13H9F3N2O3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
4-[2-nitro-3-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-2-1-3-11(12(10)18(20)21)17-8-4-6-9(19)7-5-8/h1-7,17,19H |
InChI Key |
QWIZATHGQIVRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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